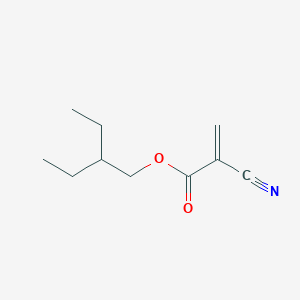
2-Ethylbutyl Cyanoacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylbutyl Cyanoacrylate is a chemical compound with the molecular formula C10H15NO2. It is a type of cyanoacrylate, which is a family of fast-acting adhesives commonly known as “super glue.” Cyanoacrylates are known for their rapid polymerization in the presence of moisture, forming strong bonds with a variety of materials. This compound is particularly noted for its use in medical and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Ethylbutyl Cyanoacrylate can be synthesized through the reaction of 2-ethylbutanol with cyanoacrylic acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process can be summarized as follows:
Esterification: 2-Ethylbutanol reacts with cyanoacrylic acid in the presence of a catalyst such as sulfuric acid.
Purification: The resulting product is purified through distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in reactors equipped with temperature and pressure control systems. The product is then purified using advanced techniques such as fractional distillation to achieve the desired purity levels.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylbutyl Cyanoacrylate undergoes several types of chemical reactions, including:
Polymerization: In the presence of moisture, this compound rapidly polymerizes to form long chains of poly(this compound).
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of cyanoacrylic acid and 2-ethylbutanol.
Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Moisture: Acts as an initiator for polymerization.
Catalysts: Sulfuric acid for esterification.
Nucleophiles: Amines and alcohols for addition reactions.
Major Products Formed
Poly(this compound): Formed through polymerization.
Cyanoacrylic acid and 2-ethylbutanol: Formed through hydrolysis.
Applications De Recherche Scientifique
2-Ethylbutyl Cyanoacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer for the synthesis of polymers with specific properties.
Biology: Employed in the preparation of nanoparticles for drug delivery systems.
Medicine: Utilized as a tissue adhesive for wound closure and surgical procedures.
Industry: Applied in the manufacturing of adhesives for various materials, including plastics, metals, and ceramics.
Mécanisme D'action
The mechanism of action of 2-Ethylbutyl Cyanoacrylate involves the rapid polymerization of the monomer in the presence of moisture. The cyano group in the molecule acts as an electron-withdrawing group, making the carbon-carbon double bond highly reactive. When exposed to moisture, the compound undergoes anionic polymerization, leading to the formation of strong adhesive bonds.
Comparaison Avec Des Composés Similaires
2-Ethylbutyl Cyanoacrylate can be compared with other cyanoacrylates such as ethyl cyanoacrylate, n-butyl cyanoacrylate, and octyl cyanoacrylate:
Ethyl Cyanoacrylate: Known for its fast-setting properties and strong bonds with a variety of materials.
n-Butyl Cyanoacrylate: Offers flexibility and is commonly used in medical applications.
Octyl Cyanoacrylate: Provides a balance between strength and flexibility, making it suitable for both medical and industrial uses.
This compound is unique due to its specific balance of adhesive strength and flexibility, making it ideal for specialized applications in medicine and industry.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
2-ethylbutyl 2-cyanoprop-2-enoate |
InChI |
InChI=1S/C10H15NO2/c1-4-9(5-2)7-13-10(12)8(3)6-11/h9H,3-5,7H2,1-2H3 |
Clé InChI |
IQAOUEZDBBBGKY-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)COC(=O)C(=C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



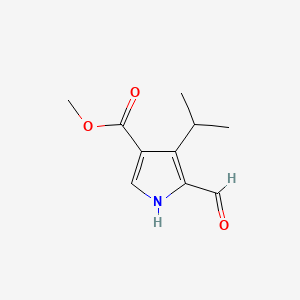

![ditert-butyl (6aR,9R,10aR)-9-(hydroxymethyl)-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinoline-4,7-dicarboxylate](/img/structure/B15296102.png)

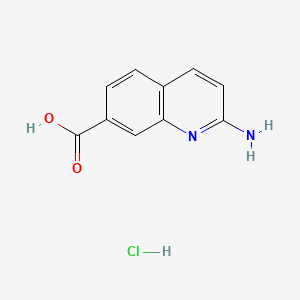


![6-Methylidene-5-oxaspiro[2.4]heptan-4-one](/img/structure/B15296131.png)
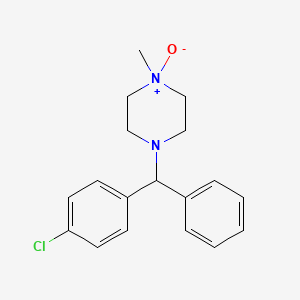


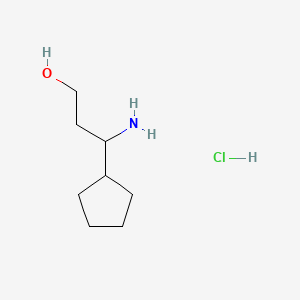
![Methyl 3-[(3-phenylpropyl)amino]butanoate hydrochloride](/img/structure/B15296154.png)
